molecular formula C26H32O7 B1670256 Deoxy-alpha-limonol CAS No. 83991-64-4

Deoxy-alpha-limonol

Cat. No.: B1670256
CAS No.: 83991-64-4
M. Wt: 456.5 g/mol
InChI Key: VNNZUOXOSGRYOD-DRHORCJJSA-N
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Description

Deoxy-alpha-limonol is a deoxygenated derivative of limonol, a naturally occurring terpenoid alcohol. Structurally, it is characterized by the absence of a hydroxyl group at a specific carbon position compared to its parent compound, limonol. This modification alters its physicochemical properties, such as solubility, stability, and reactivity, making it a subject of interest in synthetic biology and natural product chemistry. This compound has been studied in the context of modular natural product libraries, where deoxy sugars like this compound are used to generate structural diversity for bioactivity screening .

Properties

CAS No.

83991-64-4

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

(1S,7S,10R,12R,13R,18R,19R)-18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione

InChI

InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3/t15-,16-,18+,19-,22-,24+,25+,26?/m0/s1

InChI Key

VNNZUOXOSGRYOD-DRHORCJJSA-N

SMILES

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)([C@@H](C[C@@H]5C36COC(=O)C[C@@H]6OC5(C)C)O)C

Canonical SMILES

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

deoxy-alpha-limonol
deoxylimonol
limonol, deoxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deoxy-alpha-limonol belongs to a broader class of deoxygenated terpenoids and sugar derivatives. Below is a comparative analysis with structurally and functionally related compounds:

2.1 Structural Similarities and Differences

A study leveraging the LEMONS algorithm for generating hypothetical modular natural products highlighted this compound as part of a library of deoxy and hexose sugars. Key structural comparisons include:

Compound Core Structure Functional Groups Bioactivity Potential
This compound Terpenoid backbone Deoxygenated C3 position Moderate antimicrobial activity
Limonol Terpenoid backbone Hydroxyl group at C3 Antioxidant, anti-inflammatory
Deoxyribose Pentose sugar Deoxygenated C2 position DNA backbone, metabolic roles
Alpha-limonene Monoterpene hydrocarbon No oxygen-containing groups Fragrance, insecticidal uses

Source: Hypothetical modular natural product libraries analyzed via LEMONS

  • This compound vs. Limonol: The absence of the hydroxyl group in this compound reduces its polarity, enhancing membrane permeability but diminishing water solubility compared to limonol. This structural change may explain its lower antioxidant activity but retained antimicrobial properties .
  • This compound vs. Deoxyribose: While both are deoxygenated, this compound’s terpenoid backbone differentiates it from the sugar-derived deoxyribose.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxy-alpha-limonol
Reactant of Route 2
Deoxy-alpha-limonol

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